molecular formula C19H23N3O7S B5215499 pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate

pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B5215499
M. Wt: 437.5 g/mol
InChI Key: RRXKGMVDYKZPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate, also known as MNPC, is a chemical compound that has been widely used in scientific research. MNPC is a sulfonamide-based inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate binds to the active site of CAIX and inhibits its activity. CAIX plays a crucial role in regulating the pH of cancer cells, and its inhibition can lead to acidification of the intracellular environment, which can inhibit tumor growth and increase sensitivity to chemotherapy.
Biochemical and Physiological Effects:
pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been shown to inhibit the growth of several types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has also been shown to increase the sensitivity of cancer cells to chemotherapy. In addition, pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate is a potent and selective inhibitor of CAIX, making it a valuable tool for studying the role of CAIX in cancer biology. However, pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has some limitations for lab experiments. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate is not cell-permeable, meaning that it cannot cross the cell membrane and enter the intracellular environment. This limits its use in studying the intracellular effects of CAIX inhibition. In addition, pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has a relatively short half-life, which can complicate its use in in vivo studies.

Future Directions

There are several future directions for pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate research. One potential application is in combination with other cancer therapies, such as chemotherapy and immunotherapy. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been shown to increase the sensitivity of cancer cells to chemotherapy, and it may also enhance the effectiveness of immunotherapy by modulating the tumor microenvironment. Another future direction is the development of more potent and selective CAIX inhibitors. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate is a promising lead compound, but there is still room for improvement in terms of its potency and selectivity. Finally, pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate may have applications beyond cancer treatment. CAIX is also overexpressed in other diseases, such as ischemic stroke and Alzheimer's disease, and pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate may have potential as a therapeutic agent in these conditions.

Synthesis Methods

Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate can be synthesized by reacting 4-aminophenylsulfonamide with 4-methoxy-2-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with pentyl isocyanate to yield pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate.

Scientific Research Applications

Pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been extensively studied for its potential use in cancer treatment. CAIX is overexpressed in many types of cancer cells, and its inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate has shown promising results in preclinical studies as a CAIX inhibitor, and it is currently being investigated in clinical trials.

properties

IUPAC Name

pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O7S/c1-3-4-5-12-29-19(23)20-14-6-9-16(10-7-14)30(26,27)21-17-11-8-15(28-2)13-18(17)22(24)25/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXKGMVDYKZPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate

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